Zabicipril

Description

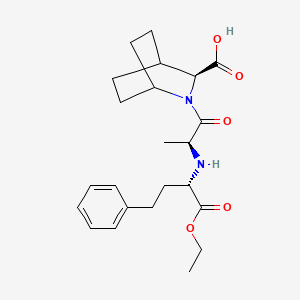

structure given in first source

See also: Zabiciprilat (has active moiety).

Structure

3D Structure

Properties

CAS No. |

83059-56-7 |

|---|---|

Molecular Formula |

C23H32N2O5 |

Molecular Weight |

416.5 g/mol |

IUPAC Name |

(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid |

InChI |

InChI=1S/C23H32N2O5/c1-3-30-23(29)19(14-9-16-7-5-4-6-8-16)24-15(2)21(26)25-18-12-10-17(11-13-18)20(25)22(27)28/h4-8,15,17-20,24H,3,9-14H2,1-2H3,(H,27,28)/t15-,17?,18?,19-,20-/m0/s1 |

InChI Key |

OMGPCTGQLHHVDU-SSXGPBTGSA-N |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@@H](C3CCC2CC3)C(=O)O |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCC(C2C(=O)O)CC3 |

Synonyms |

2-(N-(1-carboxy-3-phenylpropyl)alanyl)-2-azabicyclo(2.2.2)octane-3-carboxylic acid 1-ethyl ester S 9650 S-9650 S9650 zabicipril |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Zabicipril

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zabicipril is a potent, orally active angiotensin-converting enzyme (ACE) inhibitor.[1] It functions as a prodrug, undergoing in vivo biotransformation to its active diacid metabolite, Zabiciprilat.[1][2] Zabiciprilat exerts its therapeutic effect by competitively inhibiting ACE, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), thereby playing a crucial role in the management of hypertension.[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and relevant experimental protocols for this compound and Zabiciprilat.

Chemical Structure and Identification

This compound is chemically designated as (3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid. Its active metabolite, Zabiciprilat, is (3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid.[4]

Table 1: Chemical Identifiers for this compound and Zabiciprilat

| Identifier | This compound | Zabiciprilat |

| IUPAC Name | (3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid | (3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid |

| Molecular Formula | C₂₃H₃₂N₂O₅ | C₂₁H₂₈N₂O₅[4] |

| CAS Number | 83059-56-7 | 90103-92-7[4] |

Physicochemical Properties

The physicochemical properties of this compound and Zabiciprilat are crucial for their absorption, distribution, metabolism, and excretion (ADME) profiles.

Table 2: Physicochemical Properties of this compound and Zabiciprilat

| Property | This compound (Computed) | Zabiciprilat (Computed) |

| Molecular Weight | 416.51 g/mol | 388.45 g/mol [4] |

| XLogP3 | 1.8 | 0.7[4] |

| Hydrogen Bond Donor Count | 2 | 3[4] |

| Hydrogen Bond Acceptor Count | 5 | 5[4] |

| Rotatable Bond Count | 8 | 6[4] |

Pharmacological Properties

This compound's pharmacological activity is attributable to its active metabolite, Zabiciprilat, which is a potent and competitive inhibitor of angiotensin-converting enzyme.

Table 3: Pharmacological Properties of Zabiciprilat

| Parameter | Value | Reference |

| Mechanism of Action | Competitive inhibitor of Angiotensin-Converting Enzyme (ACE) | [3] |

| CE₅₀ (in plasma) | 2.2 ± 1.0 ng/mL | [5] |

| Therapeutic Use | Antihypertensive | [3] |

Note: A specific Ki value for Zabiciprilat's inhibition of ACE was not found in the reviewed literature. The CE₅₀, the concentration required to elicit 50% of the maximal effect on plasma ACE activity, serves as a strong indicator of its inhibitory potency.

A clinical study in normotensive males demonstrated that a single 2.5 mg oral dose of this compound resulted in over 90% inhibition of plasma ACE activity at 4 hours and 60% inhibition at 24 hours.[1]

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

Zabiciprilat exerts its antihypertensive effect by disrupting the Renin-Angiotensin-Aldosterone System (RAAS). This pathway plays a critical role in regulating blood pressure and fluid balance. The diagram below illustrates the RAAS cascade and the point of inhibition by Zabiciprilat.

References

- 1. Pharmacodynamic, pharmacokinetic and humoral effects of oral this compound, an angiotensin converting enzyme inhibitor in normotensive man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Radioimmunoassays for a new angiotensin-converting enzyme inhibitor, this compound, and its active metabolite, zabiciprilat, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medindex.am [medindex.am]

- 4. Zabiciprilat | C21H28N2O5 | CID 65680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic-pharmacodynamic model relating zabiciprilat plasma concentrations to brachial and femoral haemodynamic effects in normotensive volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Bioactivation of Zabicipril: A Technical Guide to Prodrug Conversion

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zabicipril is an angiotensin-converting enzyme (ACE) inhibitor belonging to the class of prodrugs. Its therapeutic efficacy is dependent on its bioactivation to the pharmacologically active metabolite, zabiciprilat. This conversion is a critical step in the drug's mechanism of action, influencing its pharmacokinetic and pharmacodynamic profile. This technical guide provides an in-depth overview of the activation of this compound to zabiciprilat, summarizing available data and presenting detailed experimental protocols relevant to the study of this biotransformation.

The Metabolic Pathway: From this compound to Zabiciprilat

The activation of this compound is a hydrolytic process where the ester linkage in the this compound molecule is cleaved to yield the active di-acid metabolite, zabiciprilat. This de-esterification is a common strategy for improving the oral bioavailability of ACE inhibitors.[1][2]

The primary enzyme responsible for this bioactivation is Carboxylesterase 1 (CES1) , a serine hydrolase predominantly expressed in the liver. While direct enzymatic studies on this compound are not extensively published, the role of CES1 in the activation of numerous other ACE inhibitor prodrugs, such as enalapril and ramipril, is well-established, making it the highly probable catalyst for this compound hydrolysis.

Figure 1: Proposed metabolic activation pathway of this compound.

Quantitative Data

Table 1: Pharmacokinetic Parameters of this compound and Zabiciprilat

| Parameter | This compound (Prodrug) | Zabiciprilat (Active Metabolite) | Reference |

| Assay Quantification Limit | 1.2 ng/mL (EIA) / 1 ng/mL (RIA) | 0.8 ng/mL (EIA) / 0.2 ng/mL (RIA) | [1][3] |

| Peak Plasma Concentration (Cmax) after 2.5 mg oral dose | Not specified | ~20 ng/mL | [4] |

| Time to Peak Concentration (Tmax) | Not specified | Not specified | |

| Half-life (t1/2) | Not specified | Not specified |

EIA: Enzyme Immunoassay, RIA: Radioimmunoassay

Table 2: Pharmacodynamic Parameters of Zabiciprilat

| Parameter | Value | Condition | Reference |

| CE50 for Plasma ACE Inhibition | 2.2 ± 1.0 ng/mL | Single oral doses (0.5 and 2.5 mg) in normotensive volunteers | [4] |

| Emax for Plasma ACE Inhibition | -99 ± 1% | Single oral doses (0.5 and 2.5 mg) in normotensive volunteers | [4] |

| CE95 for Hemodynamic Effects | 7 to 17 ng/mL | Single oral doses (0.5 and 2.5 mg) in normotensive volunteers | [4] |

These data indicate that after oral administration, this compound is efficiently converted to zabiciprilat, reaching plasma concentrations sufficient for near-maximal inhibition of ACE.[4][5][6]

Experimental Protocols

The following are detailed methodologies for key experiments to study the bioactivation of this compound, based on established protocols for other ACE inhibitor prodrugs.

In Vitro Hydrolysis of this compound using Human Liver Microsomes

This protocol is designed to determine the rate of this compound conversion to zabiciprilat in a system containing a complex mixture of liver enzymes, with a focus on carboxylesterase activity.

Materials:

-

This compound

-

Zabiciprilat (as a reference standard)

-

Pooled human liver microsomes (HLMs)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Internal standard (e.g., another ACE inhibitor not present in the sample)

-

Incubator/water bath (37°C)

-

Microcentrifuge tubes

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration, e.g., 0.5 mg/mL) and potassium phosphate buffer. Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add this compound (at various concentrations, e.g., 1-100 µM) to the pre-warmed microsome mixture to initiate the reaction. The final volume should be kept consistent (e.g., 200 µL).

-

Incubation: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the microsomal proteins.

-

Sample Analysis: Transfer the supernatant to an HPLC vial and analyze the formation of zabiciprilat using a validated LC-MS/MS method.

-

Data Analysis: Plot the concentration of zabiciprilat formed over time to determine the initial velocity of the reaction. Kinetic parameters (Km and Vmax) can be determined by performing the assay with a range of this compound concentrations and fitting the data to the Michaelis-Menten equation.

Figure 2: Experimental workflow for in vitro hydrolysis of this compound.

Quantification of this compound and Zabiciprilat by LC-MS/MS

This protocol outlines a general method for the simultaneous quantification of this compound and zabiciprilat in biological matrices.

LC-MS/MS System:

-

Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate this compound and zabiciprilat.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive ESI.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound, zabiciprilat, and the internal standard need to be determined.

Sample Preparation:

-

To 100 µL of plasma or incubation supernatant, add 200 µL of acetonitrile containing the internal standard.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Inject a portion of the supernatant into the LC-MS/MS system.

Calibration and Quantification:

-

Prepare calibration standards and quality control samples by spiking known concentrations of this compound and zabiciprilat into the appropriate blank matrix.

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

-

Quantify the concentrations of this compound and zabiciprilat in the unknown samples using the calibration curve.

Conclusion

The bioactivation of the prodrug this compound to its active metabolite, zabiciprilat, is a crucial step for its therapeutic activity. Based on the established metabolic pathways of similar ACE inhibitors, this conversion is predominantly mediated by the hepatic enzyme Carboxylesterase 1 through hydrolysis. While specific enzymatic kinetic data for this compound is not widely published, pharmacokinetic studies confirm its efficient in vivo conversion. The experimental protocols provided in this guide, derived from standard industry practices for analogous compounds, offer a robust framework for researchers and drug development professionals to investigate the metabolism and bioactivation of this compound and similar ester-containing prodrugs. Further studies focusing on the direct enzymatic kinetics of this compound would provide a more complete understanding of its metabolic profile.

References

- 1. Enzyme immunoassays for a new angiotensin-converting enzyme inhibitor, this compound, and its active metabolite in human plasma: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Radioimmunoassays for a new angiotensin-converting enzyme inhibitor, this compound, and its active metabolite, zabiciprilat, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic-pharmacodynamic model relating zabiciprilat plasma concentrations to brachial and femoral haemodynamic effects in normotensive volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacodynamic, pharmacokinetic and humoral effects of oral this compound, an angiotensin converting enzyme inhibitor in normotensive man - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacodynamic, pharmacokinetic and humoral effects of oral this compound, an angiotensin converting enzyme inhibitor in normotensive man - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacodynamics of Zabiciprilat in Cardiovascular Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zabiciprilat, the active metabolite of the prodrug zabicipril, is a potent inhibitor of the angiotensin-converting enzyme (ACE). This technical guide provides a comprehensive overview of the pharmacodynamics of zabiciprilat, with a specific focus on its application in cardiovascular research. We delve into its mechanism of action, key pharmacodynamic effects on the cardiovascular system, and detailed experimental protocols for its evaluation. This document is intended to serve as a core resource for researchers and professionals involved in the development and study of cardiovascular therapeutics.

Introduction: The Role of ACE Inhibition in Cardiovascular Health

The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure, fluid, and electrolyte balance. Angiotensin II, a key effector of this system, is a potent vasoconstrictor and stimulates aldosterone secretion, leading to sodium and water retention. Angiotensin-converting enzyme (ACE) plays a central role in the RAAS by converting the inactive angiotensin I to the active angiotensin II. Inhibition of ACE is a well-established therapeutic strategy for managing hypertension and other cardiovascular diseases. By blocking the production of angiotensin II, ACE inhibitors like zabiciprilat lead to vasodilation, reduced aldosterone levels, and decreased sodium and water retention, thereby lowering blood pressure and reducing cardiac workload.

Mechanism of Action of Zabiciprilat

Zabiciprilat exerts its pharmacological effects by competitively inhibiting the angiotensin-converting enzyme. This inhibition prevents the conversion of angiotensin I to angiotensin II. The reduction in angiotensin II levels leads to a cascade of beneficial cardiovascular effects.

Signaling Pathways

The primary mechanism of zabiciprilat revolves around the inhibition of the RAAS. However, its effects extend to other interconnected signaling pathways crucial in cardiovascular homeostasis.

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative pharmacodynamic parameters of zabiciprilat from preclinical and clinical studies.

Table 1: Pharmacodynamic Parameters of Zabiciprilat in Normotensive Volunteers

| Parameter | Plasma Converting Enzyme Activity (PCEA) | Brachial Artery Flow (BAF) | Brachial Vascular Resistance (BVR) |

| Emax (Maximum Effect) | -99 ± 1% | 55 ± 26 ml min⁻¹ | -45 ± 10% |

| CE50 (Concentration for 50% of Emax) | 2.2 ± 1.0 ng ml⁻¹ | 5.1 ± 4.0 ng ml⁻¹ | 2.0 ± 1.3 ng ml⁻¹ |

| γ (Hill Coefficient) | 1.0 ± 0.4 | 2.4 ± 1.6 | 2.3 ± 1.4 |

| Data from a placebo-controlled, randomized, double-blind, crossover study in healthy volunteers. |

Table 2: Preclinical Efficacy of this compound in Spontaneously Hypertensive Rats (SHR)

| Treatment Group | Dose | Effect on Blood Pressure | Effect on Left Ventricular Hypertrophy |

| This compound | 1 mg/kg per day | Complete normalization | Regression |

| This compound (subantihypertensive) | 0.01 mg/kg per day | No effect | No effect |

| Verapamil (antihypertensive) | 100 mg/kg per day | Normalization | No effect |

| Data from a 16-week treatment study in adult SHR.[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the cardiovascular research of zabiciprilat.

In Vivo Study: Evaluation of Antihypertensive Effects and Cardiac Remodeling in Spontaneously Hypertensive Rats (SHR)

Protocol Details:

-

Animal Model: Adult male Spontaneously Hypertensive Rats (SHR), 12-14 weeks of age, are used as a model for essential hypertension.[1]

-

Acclimatization: Animals are housed under standard laboratory conditions for at least one week before the experiment.

-

Randomization: Rats are randomly assigned to different treatment groups: vehicle control, this compound (e.g., 1 mg/kg/day), and potentially a positive control like another antihypertensive agent.[1]

-

Drug Administration: this compound is administered orally via gavage daily for 16 weeks.[1]

-

Blood Pressure Measurement: Systolic blood pressure is measured weekly using a non-invasive tail-cuff method.

-

Echocardiography: Transthoracic echocardiography is performed at baseline and at the end of the treatment period to assess cardiac parameters such as left ventricular mass, wall thickness, and ejection fraction.

-

Tissue Collection: At the end of the study, rats are euthanized, and hearts and aortas are excised for further analysis.

-

Histological Analysis: Heart tissue is fixed in formalin, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome to assess for cardiac fibrosis.

-

Biochemical Assays: Tissue homogenates from the heart and aorta are prepared to measure ACE activity using a fluorometric or colorimetric assay.

In Vitro Assay: ACE Inhibition Activity

Protocol Details:

-

Reagents: Angiotensin-converting enzyme (from rabbit lung), substrate (e.g., Hippuryl-His-Leu or a fluorogenic substrate), zabiciprilat, and appropriate buffers are required.

-

Zabiciprilat Dilutions: A series of dilutions of zabiciprilat are prepared to determine the concentration-dependent inhibition.

-

Assay Procedure:

-

In a microplate, add the ACE enzyme solution to each well.

-

Add the different concentrations of zabiciprilat to the respective wells.

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 10 minutes at 37°C).

-

Initiate the reaction by adding the ACE substrate.

-

Incubate for a defined period (e.g., 30-60 minutes at 37°C).

-

Stop the reaction (e.g., by adding hydrochloric acid).

-

-

Detection: The amount of product formed is quantified using a spectrophotometer or fluorometer, depending on the substrate used.

-

Data Analysis: The percentage of ACE inhibition for each zabiciprilat concentration is calculated relative to a control without the inhibitor. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

Zabiciprilat is a potent ACE inhibitor with demonstrated efficacy in preclinical models of hypertension and in modulating hemodynamic parameters in humans. Its mechanism of action, centered on the inhibition of angiotensin II production, leads to a range of beneficial cardiovascular effects. The experimental protocols outlined in this guide provide a framework for the continued investigation of zabiciprilat and other ACE inhibitors in cardiovascular research.

Future research should focus on further elucidating the specific signaling pathways modulated by zabiciprilat beyond the primary RAAS blockade. Investigating its effects on pathways involving bradykinin, nitric oxide, and TGF-β in various cardiovascular disease models will provide a more complete understanding of its therapeutic potential. Furthermore, long-term studies in relevant animal models of heart failure and myocardial infarction are warranted to fully characterize its impact on cardiac remodeling and function. Comparative studies with other ACE inhibitors will also be crucial in defining its unique pharmacodynamic profile and potential clinical advantages.

References

Preclinical Profile and Development History of Zabicipril: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zabicipril, also known as S-9650, is an angiotensin-converting enzyme (ACE) inhibitor. While it progressed to clinical evaluation, publicly available, in-depth preclinical data is limited. This guide synthesizes the accessible information regarding its preclinical and clinical pharmacodynamics, and outlines the typical experimental protocols and development pathways for a drug of this class. The development history of this compound is not extensively documented in public records.

Introduction

This compound is a potent inhibitor of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS). By inhibiting ACE, this compound prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure. This mechanism of action places it in a well-established class of antihypertensive agents. This document aims to provide a comprehensive technical overview of the preclinical data and development history of this compound, tailored for a scientific audience.

Development History

Detailed public records outlining the specific development timeline of this compound by its developers, Servier, are scarce. The typical drug development pathway, as illustrated below, involves discovery, extensive preclinical studies, and multiple phases of clinical trials before regulatory submission.

Preclinical Pharmacodynamics

In Vitro Enzyme Inhibition

The primary pharmacodynamic effect of this compound is the inhibition of the angiotensin-converting enzyme. The potency of this inhibition is typically quantified by determining the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

Experimental Protocol: In Vitro ACE Inhibition Assay (Fluorometric)

A common method for determining ACE inhibitory activity involves a fluorometric assay using a synthetic substrate like o-aminobenzoylglycyl-p-nitrophenylalanylproline.

-

Reagent Preparation :

-

ACE enzyme solution is prepared in a suitable buffer (e.g., Tris-HCl with ZnCl2).

-

The fluorogenic substrate is dissolved in the assay buffer.

-

Zabiciprilat (the active metabolite) is prepared in a range of concentrations.

-

A known ACE inhibitor, such as captopril, is used as a positive control.

-

-

Assay Procedure :

-

The ACE enzyme, buffer, and varying concentrations of the inhibitor (Zabiciprilat) or control are pre-incubated in a 96-well microplate.

-

The reaction is initiated by adding the fluorogenic substrate.

-

The fluorescence is measured over time at an excitation and emission wavelength pair appropriate for the substrate.

-

-

Data Analysis :

-

The rate of the enzymatic reaction is calculated from the change in fluorescence over time.

-

The percentage of ACE inhibition is determined for each inhibitor concentration relative to a control without the inhibitor.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Note: Specific IC50 and Ki values for this compound are not available in the reviewed literature.

In Vivo Animal Models

The antihypertensive effect of ACE inhibitors is typically evaluated in animal models of hypertension, most commonly the Spontaneously Hypertensive Rat (SHR).

Experimental Protocol: Antihypertensive Effect in Spontaneously Hypertensive Rats (SHR)

-

Animal Model : Male or female SHRs with established hypertension are used. Normotensive Wistar-Kyoto (WKY) rats serve as controls.

-

Drug Administration : this compound is administered orally at various dose levels. A vehicle control group receives the formulation excipients only.

-

Blood Pressure Measurement : Blood pressure is measured at multiple time points post-dosing using methods such as the tail-cuff method or radiotelemetry.

-

Data Collection : Systolic blood pressure, diastolic blood pressure, and heart rate are recorded.

-

Data Analysis : The change in blood pressure from baseline is calculated for each treatment group and compared to the vehicle control. A dose-response relationship for the antihypertensive effect is established.

Note: While it is highly probable that such studies were conducted for this compound, the specific results have not been published in accessible literature.

Preclinical Safety and Toxicology

A comprehensive battery of toxicology and safety pharmacology studies is required before a drug candidate can be administered to humans.

Key Toxicology Endpoints:

-

No-Observed-Adverse-Effect Level (NOAEL) : The highest dose at which no statistically or biologically significant adverse effects are observed.

-

Maximum Tolerated Dose (MTD) : The highest dose that does not cause unacceptable toxicity.

Note: Specific NOAEL and MTD values for this compound from preclinical toxicology studies are not publicly documented.

Clinical Pharmacodynamics and Pharmacokinetics

Although this guide focuses on preclinical data, insights from early clinical studies can inform our understanding of this compound's properties. A study in normotensive male volunteers provided the following data.[1]

Table 1: Pharmacodynamic Effects of this compound in Normotensive Males [1]

| Dose (mg) | Maximum Plasma ACE Inhibition (%) | Time to Max. Inhibition (hours) | ACE Inhibition at 24h (%) |

| 0.03 - 10 | Dose-related | - | - |

| 2.5 | > 90 | 4 | 60 |

This study demonstrated a clear dose-response relationship for plasma ACE inhibition.[1] It was also noted that this compound was generally well-tolerated and did not produce significant changes in blood pressure or heart rate in these normotensive subjects.[1] A dose-related increase in plasma renin activity and angiotensin I was observed, consistent with the mechanism of ACE inhibition.[1]

Signaling Pathway

This compound's mechanism of action is centered on the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS).

Conclusion

This compound is an ACE inhibitor with demonstrated pharmacodynamic effects in humans. However, a detailed public record of its preclinical evaluation, including in vitro potency, in vivo efficacy in animal models of hypertension, and comprehensive toxicology data, is not available. The experimental protocols and development pathways described herein represent the standard approach for a compound in this therapeutic class and provide a framework for understanding the likely, yet undocumented, preclinical development of this compound. Further disclosure of historical data from the manufacturer would be necessary to provide a more complete preclinical profile.

References

The Core of Antihypertensive Action: A Technical Guide to Zabicipril

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the angiotensin-converting enzyme (ACE) inhibitor, Zabicipril. It details its chemical properties, mechanism of action, and the quantitative data supporting its pharmacodynamic effects. This document is intended to serve as a resource for researchers and professionals involved in cardiovascular drug discovery and development.

Chemical Identity

This compound is identified by the following molecular and structural characteristics:

| Identifier | Value |

| Molecular Formula | C₂₃H₃₂N₂O₅[1] |

| IUPAC Name | (3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid[1] |

This compound is a prodrug that is rapidly metabolized in the body to its active form, Zabiciprilat.

| Identifier | Value |

| Molecular Formula (Zabiciprilat) | C₂₁H₂₈N₂O₅[2][3] |

| IUPAC Name (Zabiciprilat) | (3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid[2] |

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System

This compound exerts its antihypertensive effects through the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS). Its active metabolite, Zabiciprilat, is a potent inhibitor of the angiotensin-converting enzyme (ACE). ACE is a key enzyme in the RAAS pathway, responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.

By inhibiting ACE, Zabiciprilat reduces the circulating levels of angiotensin II, leading to several physiological effects:

-

Vasodilation: Reduced angiotensin II levels result in the relaxation of vascular smooth muscle, leading to a decrease in peripheral vascular resistance and, consequently, a reduction in blood pressure.

-

Reduced Aldosterone Secretion: Angiotensin II is a primary stimulus for the release of aldosterone from the adrenal cortex. By lowering angiotensin II levels, this compound indirectly reduces aldosterone secretion. This leads to decreased sodium and water reabsorption in the kidneys, contributing to a reduction in blood volume and blood pressure.

-

Increased Bradykinin Levels: ACE is also responsible for the degradation of bradykinin, a potent vasodilator. Inhibition of ACE by Zabiciprilat leads to an accumulation of bradykinin, which further contributes to vasodilation and the antihypertensive effect.

The following diagram illustrates the site of action of Zabiciprilat within the RAAS signaling pathway.

Quantitative Pharmacodynamic Data

Clinical studies in normotensive male volunteers have provided quantitative data on the pharmacodynamic effects of this compound following oral administration.

Dose-Dependent Inhibition of Plasma ACE Activity

A dose of 2.5 mg of this compound resulted in over 90% inhibition of plasma ACE activity at 4 hours post-administration and approximately 60% inhibition at 24 hours.[2][3]

| Dose of this compound | Time Post-Dose | Plasma ACE Inhibition (%) |

| 2.5 mg | 4 hours | > 90% |

| 2.5 mg | 24 hours | ~ 60% |

Pharmacokinetic-Pharmacodynamic Modeling of Zabiciprilat

The relationship between the plasma concentration of Zabiciprilat and its pharmacodynamic effects has been modeled.[4]

| Parameter | PCEA | BAF | BVR |

| Emax | -99 ± 1% | 55 ± 26 ml min⁻¹ | -45 ± 10% |

| CE₅₀ (ng ml⁻¹) | 2.2 ± 1.0 | 5.1 ± 4.0 | 2.0 ± 1.3 |

| γ (Hill Coefficient) | 1.0 ± 0.4 | 2.4 ± 1.6 | 2.3 ± 1.4 |

PCEA: Plasma Converting Enzyme Activity, BAF: Brachial Artery Flow, BVR: Brachial Vascular Resistance

The concentration of Zabiciprilat required to induce 95% of the maximum hemodynamic effect (CE₉₅) ranges from 7 to 17 ng ml⁻¹.[4]

Experimental Protocols

The following outlines the methodologies employed in the clinical trials to assess the pharmacokinetics and pharmacodynamics of this compound.

Study Design

The studies were conducted as placebo-controlled, randomized, double-blind, and crossover trials in healthy male volunteers.[1][4] Doses of this compound (0.5 mg and 2.5 mg) or a placebo were administered orally.[1]

Pharmacodynamic Assessments

-

Plasma Converting Enzyme Activity (PCEA): Blood samples were collected at various time points post-administration to measure the activity of ACE in the plasma.

-

Hemodynamic Parameters: Systemic and regional hemodynamic effects were noninvasively monitored. This included measurements of arterial pressure, heart rate, cardiac output, and blood flow and resistance in the brachial, carotid, and femoral arteries.[5]

The experimental workflow for assessing the effects of this compound is depicted below.

Conclusion

This compound is a potent ACE inhibitor with a well-defined mechanism of action within the Renin-Angiotensin-Aldosterone System. The quantitative data from clinical studies in normotensive individuals demonstrate its dose-dependent inhibition of plasma ACE activity and its significant hemodynamic effects. The provided experimental protocols and pharmacodynamic models offer a solid foundation for further research and development of this compound for the treatment of hypertension and other cardiovascular diseases.

References

- 1. Pharmacokinetic-pharmacodynamic model relating zabiciprilat plasma concentrations to brachial and femoral haemodynamic effects in normotensive volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacodynamic, pharmacokinetic and humoral effects of oral this compound, an angiotensin converting enzyme inhibitor in normotensive man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacodynamic, pharmacokinetic and humoral effects of oral this compound, an angiotensin converting enzyme inhibitor in normotensive man - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic-pharmacodynamic model relating zabiciprilat plasma concentrations to brachial and femoral haemodynamic effects in normotensive volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Systemic and regional hemodynamic effects of this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Zabicipril's Role in the Renin-Angiotensin System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Zabicipril and its interaction with the renin-angiotensin system (RAS). This compound is an angiotensin-converting enzyme (ACE) inhibitor, a class of drugs pivotal in the management of cardiovascular diseases. This document outlines its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Introduction to the Renin-Angiotensin System and ACE Inhibition

The renin-angiotensin system is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. The system is initiated by the release of renin from the kidneys, which cleaves angiotensinogen to form angiotensin I. Angiotensin-converting enzyme (ACE) then converts angiotensin I to the potent vasoconstrictor, angiotensin II. Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, aldosterone secretion, and sodium retention, all of which contribute to an increase in blood pressure.

ACE inhibitors, such as this compound, competitively block the conversion of angiotensin I to angiotensin II, thereby reducing its physiological effects. This leads to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.

Mechanism of Action of this compound

This compound is a prodrug that undergoes in vivo hydrolysis to its pharmacologically active metabolite, zabiciprilat.[1] Zabiciprilat is a potent inhibitor of angiotensin-converting enzyme. By inhibiting ACE, zabiciprilat decreases the formation of angiotensin II, leading to a reduction in its vasoconstrictive and aldosterone-stimulating effects. This results in vasodilation and a decrease in sodium and water retention, ultimately lowering blood pressure. The inhibition of ACE also leads to an accumulation of bradykinin, a vasodilator, which may further contribute to the antihypertensive effect.

A dose of 2.5 mg of this compound has been shown to produce over 90% inhibition of plasma ACE at 4 hours and 60% at 24 hours in normotensive males.[2][3] This demonstrates a significant and sustained inhibitory effect on the target enzyme.

Pharmacodynamics and Pharmacokinetics

Studies in normotensive males have characterized the pharmacodynamic and pharmacokinetic profiles of this compound.

Pharmacodynamics

Oral administration of this compound leads to a dose-dependent inhibition of plasma ACE activity.[2][3] A 2.5 mg dose results in near-maximal inhibition.[2][3] This inhibition of ACE activity is accompanied by a dose-related increase in plasma renin activity and angiotensin I levels, which is a compensatory response to the reduction in angiotensin II.[2][3] In young, healthy men, a high dose of this compound increased renal plasma flow without significantly affecting cardiac output, heart rate, systemic arterial pressure, or glomerular filtration rate.[4]

Table 1: Pharmacodynamic Effects of this compound in Normotensive Males

| Parameter | Dose | Effect | Citation |

| Plasma ACE Inhibition | 2.5 mg | >90% at 4h, 60% at 24h | [2][3] |

| Plasma Renin Activity | Dose-related (0.03 to 10 mg) | Increase | [2][3] |

| Plasma Angiotensin I | Dose-related (0.03 to 10 mg) | Increase | [2][3] |

| Blood Pressure | Up to 10 mg (single dose) | No significant change in normotensive subjects | [2][3] |

| Heart Rate | Up to 10 mg (single dose) | No significant change in normotensive subjects | [2][3] |

| Renal Plasma Flow (Young Men) | 2.5 mg | Increase from 540 to 653 ml/min/m² at 4h | [4] |

| Renal Plasma Flow (Old Men) | 2.5 mg | Increase from 355 to 415 ml/min/m² at 4h | [4] |

Pharmacokinetics

This compound is absorbed orally and is rapidly hydrolyzed to its active metabolite, zabiciprilat.[1] Specific enzyme immunoassays have been developed for the quantification of both this compound and zabiciprilat in human plasma.[1]

Table 2: Pharmacokinetic Parameters of this compound and Zabiciprilat

| Compound | Quantification Limit | Mean Reproducibility | Citation |

| This compound | 1.2 ng/ml | 15% | [1] |

| Zabiciprilat | 0.8 ng/ml | 19% | [1] |

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in this guide.

Measurement of Plasma ACE Activity

Objective: To determine the in vivo inhibition of ACE by this compound.

Methodology:

-

Blood Sampling: Venous blood samples are collected from subjects at predetermined time points before and after the administration of this compound or placebo.

-

Plasma Separation: Blood samples are centrifuged to separate plasma, which is then stored at -20°C until analysis.

-

ACE Activity Assay: Plasma ACE activity is measured using a spectrophotometric or fluorometric assay. A common method involves the use of a synthetic substrate, such as hippuryl-L-histidyl-L-leucine (HHL), which is cleaved by ACE to release hippuric acid.

-

Quantification: The amount of hippuric acid produced is quantified by measuring the change in absorbance at a specific wavelength.

-

Inhibition Calculation: The percentage of ACE inhibition is calculated by comparing the ACE activity in post-dose samples to the baseline (pre-dose) activity.

Quantification of this compound and Zabiciprilat in Human Plasma

Objective: To measure the plasma concentrations of this compound and its active metabolite, zabiciprilat, for pharmacokinetic analysis.

Methodology: Competitive Enzyme Immunoassay [1]

-

Antibody Generation: Antibodies specific for either this compound or zabiciprilat are raised in rabbits by immunization with lysil derivatives of the compounds coupled to bovine serum albumin.

-

Assay Procedure:

-

96-well microtiter plates are coated with a monoclonal antibody against rabbit immunoglobulin G.

-

A known amount of acetylcholinesterase-labeled this compound or zabiciprilat (tracer) is mixed with the plasma sample containing the unknown amount of the drug and the specific rabbit antibody.

-

This mixture is added to the coated wells, where the antibody-bound tracer and antibody-bound drug bind to the plate.

-

After an incubation period, the wells are washed to remove unbound components.

-

A chromogenic substrate for acetylcholinesterase is added, and the resulting color development is measured using a spectrophotometer.

-

-

Data Analysis: The concentration of this compound or zabiciprilat in the plasma sample is inversely proportional to the color intensity and is determined by comparison to a standard curve.

Interference Mitigation: To eliminate interference from endogenous ACE in the zabiciprilat assay, another ACE inhibitor, perindoprilat, which is not recognized by the antibodies, is added to the assay mixture.[1]

Assessment of Systemic and Renal Hemodynamics

Objective: To evaluate the effects of this compound on cardiovascular and renal function.

Methodology: [4]

-

Cardiac Output (Q) Measurement: Measured using Doppler echography, a non-invasive ultrasound technique that assesses blood flow velocity in the aorta.

-

Renal Plasma Flow (RPF) and Glomerular Filtration Rate (GFR) Measurement: Determined by the constant infusion technique using I-123 iodohippurate for RPF and Cr-51 EDTA for GFR. This involves a continuous intravenous infusion of these markers and measurement of their clearance from the plasma.

-

Systemic Arterial Pressure (AP) and Heart Rate (HR) Measurement: Monitored using standard clinical methods.

-

Data Collection: Hemodynamic measurements are performed at baseline and at regular intervals following the oral administration of this compound or placebo.

Conclusion

This compound is a novel angiotensin-converting enzyme inhibitor that effectively suppresses the renin-angiotensin system. Through its active metabolite, zabiciprilat, it demonstrates potent and sustained inhibition of ACE, leading to predictable pharmacodynamic changes, including increased plasma renin activity and angiotensin I levels, and an increase in renal plasma flow. The development of specific enzyme immunoassays allows for precise pharmacokinetic profiling. The data presented in this guide underscore this compound's targeted mechanism of action and provide a comprehensive overview for researchers and drug development professionals engaged in the study of cardiovascular therapeutics. Further investigations in hypertensive populations are warranted to fully elucidate its clinical utility.

References

- 1. Enzyme immunoassays for a new angiotensin-converting enzyme inhibitor, this compound, and its active metabolite in human plasma: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacodynamic, pharmacokinetic and humoral effects of oral this compound, an angiotensin converting enzyme inhibitor in normotensive man - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacodynamic, pharmacokinetic and humoral effects of oral this compound, an angiotensin converting enzyme inhibitor in normotensive man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Systemic and renal haemodynamic effects of angiotensin converting enzyme inhibition by this compound in young and in old normal men - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Novel ACE Inhibitors: A Technical Guide Focused on Zabicipril and its Analogs

Introduction

Angiotensin-converting enzyme (ACE) inhibitors represent a cornerstone in the management of hypertension and heart failure. Their development is a classic example of rational drug design, evolving from the study of snake venom peptides to the creation of highly potent and specific oral medications. This technical guide provides an in-depth overview of the discovery, synthesis, and evaluation of novel ACE inhibitors, with a particular focus on the bicyclic derivative, Zabicipril. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, data presentation, and visualization of key biological and experimental pathways.

While this compound serves as a key example of a structurally novel ACE inhibitor, it is important to note that specific quantitative data, such as its half-maximal inhibitory concentration (IC50), and detailed proprietary synthesis protocols are not extensively available in public literature. Therefore, this guide will provide available data on this compound alongside comparative data for well-characterized ACE inhibitors and representative experimental and synthesis protocols to offer a comprehensive and practical resource.

The Renin-Angiotensin-Aldosterone System (RAAS) and Mechanism of ACE Inhibition

The primary mechanism of action of ACE inhibitors is the modulation of the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis. ACE, a zinc-dependent metalloproteinase, plays a central role in this pathway by converting the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, aldosterone secretion, and sodium and water retention, all of which contribute to an increase in blood pressure.

ACE inhibitors competitively block the active site of ACE, thereby preventing the formation of angiotensin II. This leads to vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure. Furthermore, ACE is also responsible for the degradation of bradykinin, a potent vasodilator. By inhibiting ACE, these drugs also lead to an accumulation of bradykinin, which further contributes to their antihypertensive effect.

Diagram 1: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action for ACE inhibitors.

Discovery and Development of Novel ACE Inhibitors

The journey to discover novel ACE inhibitors often follows a structured workflow, beginning with target identification and validation, and progressing through lead discovery, optimization, and preclinical and clinical development.

Diagram 2: A generalized workflow for the discovery and development of a novel ACE inhibitor.

Quantitative Data of Representative ACE Inhibitors

The potency and efficacy of ACE inhibitors are quantified by several parameters, including the half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the activity of the enzyme by half. The table below summarizes available data for this compound and provides a comparison with other well-established ACE inhibitors.

| Compound | Type | IC50 (nM) | Pharmacodynamic/Pharmacokinetic Notes |

| This compound | Bicyclic Carboxylate | Not Publicly Available | Prodrug, converted to active Zabiciprilat. A 2.5 mg oral dose in normotensive males resulted in >90% plasma ACE inhibition at 4 hours and 60% at 24 hours.[1] |

| Captopril | Sulfhydryl-containing | 1.7 - 23 | First-in-class oral ACE inhibitor. |

| Enalapril | Dicarboxylate-containing | 1.2 - 5.2 | Prodrug, hydrolyzed to the active form Enalaprilat. |

| Lisinopril | Dicarboxylate-containing | 1.2 - 5.1 | Active as administered, not a prodrug. |

| Fosinopril | Phosphonate-containing | 11 | Prodrug, converted to the active Fosinoprilat. |

Synthesis of Novel Bicyclic ACE Inhibitors: A Representative Protocol

While the specific, industrial-scale synthesis of this compound is proprietary, a representative synthesis of a bicyclic ACE inhibitor can be outlined based on common principles of organic and peptide synthesis. Many novel ACE inhibitors, including this compound, feature a bicyclic amino acid moiety as a proline bioisostere. The following is a generalized workflow for the synthesis of such a compound, often employing solid-phase peptide synthesis (SPPS) techniques for the coupling of key intermediates.

Representative Synthesis Workflow:

-

Synthesis of the Bicyclic Amino Acid Core: This is often the most complex part of the synthesis, involving multiple steps to create the desired stereochemistry of the bicyclic ring system. This can be achieved through various methods, including Diels-Alder reactions, asymmetric hydrogenation, or starting from chiral precursors.

-

Protection of Functional Groups: The amino and carboxylic acid groups of the bicyclic core and other intermediates are protected using standard protecting groups (e.g., Boc, Fmoc for amines; esters for carboxylic acids) to prevent unwanted side reactions during coupling.

-

Coupling of Side Chains: The protected bicyclic core is then coupled with the other components of the final molecule. In the case of many ACE inhibitors, this involves coupling with a substituted amino acid or a similar side chain. This is often carried out using peptide coupling reagents such as HBTU or HATU.

-

Deprotection and Purification: In the final steps, all protecting groups are removed, and the crude product is purified, typically using high-performance liquid chromatography (HPLC), to yield the final active pharmaceutical ingredient.

Experimental Protocols

1. In-Vitro ACE Inhibition Assay (Fluorometric Method)

This protocol describes a common method for determining the IC50 value of a novel compound against ACE.

Materials:

-

Angiotensin-Converting Enzyme (from rabbit lung)

-

Fluorogenic substrate (e.g., o-Abz-Gly-p-Phe(NO2)-Pro-OH)

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.3, containing 50 mM NaCl and 10 µM ZnCl2)

-

Test compound (e.g., Zabiciprilat)

-

Reference inhibitor (e.g., Captopril)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare a stock solution of the test compound and the reference inhibitor in an appropriate solvent (e.g., DMSO).

-

Perform serial dilutions of the test compound and reference inhibitor in the assay buffer to create a range of concentrations.

-

In the wells of the 96-well plate, add 20 µL of the assay buffer (for control) or the diluted test/reference compounds.

-

Add 20 µL of the ACE solution (pre-diluted in assay buffer) to each well and incubate for 10 minutes at 37°C.

-

Initiate the enzymatic reaction by adding 20 µL of the fluorogenic substrate to each well.

-

Immediately place the plate in the microplate reader and measure the fluorescence intensity at regular intervals for 30-60 minutes (Excitation: ~320 nm, Emission: ~420 nm).

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the percentage of ACE inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Diagram 3: Experimental workflow for an in-vitro ACE inhibition assay.

2. In-Vivo Evaluation of Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

This protocol outlines a standard in-vivo model for assessing the efficacy of a novel ACE inhibitor in reducing blood pressure.

Animals:

-

Spontaneously Hypertensive Rats (SHR), a well-established genetic model of hypertension.

-

Age-matched normotensive Wistar-Kyoto (WKY) rats can be used as controls.

Procedure:

-

Acclimatization: House the animals in a controlled environment for at least one week before the experiment.

-

Baseline Blood Pressure Measurement: Measure the systolic blood pressure (SBP) of conscious rats using a non-invasive tail-cuff method for several days to establish a stable baseline.

-

Drug Administration: Divide the SHR into groups: a vehicle control group and groups receiving different doses of the test compound (e.g., this compound) and a positive control (e.g., Captopril). Administer the compounds orally via gavage.

-

Blood Pressure Monitoring: Measure SBP at various time points after drug administration (e.g., 1, 2, 4, 8, and 24 hours) to determine the onset and duration of the antihypertensive effect.

-

Data Analysis: Calculate the change in SBP from baseline for each group at each time point. Compare the effects of the test compound with the vehicle and positive control groups using appropriate statistical analysis (e.g., ANOVA).

-

(Optional) Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Collect blood samples at different time points to measure the plasma concentration of the drug and its active metabolites, and to assess plasma ACE activity. This allows for the correlation of drug exposure with its pharmacological effect.

The development of novel ACE inhibitors like this compound continues to be an important area of research in cardiovascular medicine. By leveraging a deep understanding of the RAAS, employing rational drug design principles, and utilizing robust in-vitro and in-vivo screening models, scientists can identify and optimize new chemical entities with improved efficacy, safety, and pharmacokinetic profiles. While specific data for every novel compound may not always be publicly accessible, the principles and methodologies outlined in this guide provide a solid foundation for the discovery and development of the next generation of ACE inhibitors.

References

Methodological & Application

Application Notes: Radioimmunoassay for the Quantification of Zabiciprilat

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Zabiciprilat is the active diacid metabolite of the angiotensin-converting enzyme (ACE) inhibitor zabicipril. As a potent inhibitor of ACE, zabiciprilat plays a crucial role in the management of hypertension and heart failure by blocking the conversion of angiotensin I to the vasoconstrictor angiotensin II. Accurate measurement of zabiciprilat levels in biological matrices is essential for pharmacokinetic studies, drug monitoring, and research into its therapeutic effects.

This document provides a detailed protocol for a competitive radioimmunoassay (RIA) designed to quantify zabiciprilat in biological samples such as serum or plasma. The assay is based on the competition between unlabeled zabiciprilat (in the sample or standards) and a fixed amount of radiolabeled zabiciprilat for a limited number of binding sites on a specific anti-zabiciprilat antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled zabiciprilat in the sample.

Principle of the Assay

The radioimmunoassay for zabiciprilat is a competitive binding assay. A known quantity of radiolabeled zabiciprilat (the "tracer") and an unknown amount of unlabeled zabiciprilat from the sample compete for a limited number of binding sites on a specific antibody. After incubation, the antibody-bound fraction is separated from the free (unbound) fraction. The radioactivity of the bound fraction is then measured using a gamma counter. By comparing the radioactivity of the unknown samples to a standard curve generated with known concentrations of zabiciprilat, the concentration of the drug in the samples can be determined.

Materials and Reagents

While a specific commercial kit for zabiciprilat RIA may not be readily available, the following components are typical for developing and running such an assay.

| Reagent/Material | Supplier/Preparation | Notes |

| Zabiciprilat Standard | Sourced from a chemical supplier or synthesized in-house | High purity is required for accurate standard curve generation. |

| Anti-Zabiciprilat Antibody | Custom production (e.g., in rabbits or goats) | The antibody should have high affinity and specificity for zabiciprilat. |

| Radiolabeled Zabiciprilat | Custom synthesis (e.g., 125I-labeled zabiciprilat derivative) | A tracer with high specific activity is necessary for assay sensitivity.[1][2] |

| Assay Buffer (RIA Buffer) | Prepared in-house | e.g., Phosphate-buffered saline (PBS) with 0.1% Bovine Serum Albumin (BSA). |

| Secondary Antibody (Precipitating Antibody) | Commercial Source | e.g., Goat anti-rabbit IgG, if the primary antibody is raised in rabbits. |

| Normal Rabbit Serum (NRS) | Commercial Source | Used as a carrier in the precipitation step. |

| Polyethylene Glycol (PEG) Solution | Prepared in-house | Can be used as an alternative or in conjunction with the secondary antibody for precipitation.[1] |

| Scintillation Fluid | Commercial Source | For use with a gamma counter. |

| Polystyrene Assay Tubes | Commercial Source | 12 x 75 mm tubes are commonly used. |

Experimental Protocols

I. Preparation of Reagents

-

Zabiciprilat Standards:

-

Prepare a stock solution of zabiciprilat at 1 mg/mL in a suitable solvent (e.g., DMSO or ethanol).

-

Perform serial dilutions of the stock solution in RIA buffer to create working standards with concentrations ranging from approximately 0.1 ng/mL to 100 ng/mL. The exact range should be optimized based on the expected concentrations in the samples.

-

-

Antibody Dilution:

-

The optimal dilution of the primary anti-zabiciprilat antibody must be determined experimentally. This is typically the dilution that binds 30-50% of the total radiolabeled tracer in the absence of unlabeled zabiciprilat (B0).

-

-

Radiolabeled Zabiciprilat (Tracer) Preparation:

-

Dilute the radiolabeled zabiciprilat stock in RIA buffer to a concentration that yields approximately 10,000 counts per minute (CPM) per 100 µL. This should be optimized for the specific activity of the tracer and the gamma counter used.

-

II. Sample Preparation

-

Serum/Plasma Samples: Samples should be collected and stored at -20°C or lower until analysis. Prior to the assay, allow the samples to thaw completely, vortex, and centrifuge to remove any precipitates.

-

Extraction (Optional): For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances. The necessity of an extraction step should be validated.

III. Radioimmunoassay Procedure

The following protocol is a general guideline and should be optimized for specific laboratory conditions and reagents.

-

Assay Setup:

-

Label polystyrene tubes in duplicate for Total Counts (TC), Non-Specific Binding (NSB), Zero Standard (B0), standards, and unknown samples.

-

A typical assay setup is outlined in the table below.

-

| Tube | Reagent | Volume (µL) |

| TC | RIA Buffer | 400 |

| 125I-Zabiciprilat (Tracer) | 100 | |

| NSB | RIA Buffer | 200 |

| RIA Buffer (instead of Antibody) | 100 | |

| 125I-Zabiciprilat (Tracer) | 100 | |

| B0 | RIA Buffer | 100 |

| Anti-Zabiciprilat Antibody | 100 | |

| 125I-Zabiciprilat (Tracer) | 100 | |

| Standards | Standard Solution | 100 |

| Anti-Zabiciprilat Antibody | 100 | |

| 125I-Zabiciprilat (Tracer) | 100 | |

| Samples | Sample | 100 |

| Anti-Zabiciprilat Antibody | 100 | |

| 125I-Zabiciprilat (Tracer) | 100 |

-

Incubation:

-

Add 100 µL of RIA buffer to the B0 tubes.

-

Add 100 µL of each standard to the corresponding tubes.

-

Add 100 µL of each sample to the corresponding tubes.

-

Add 100 µL of diluted anti-zabiciprilat antibody to all tubes except the TC and NSB tubes.

-

Add 100 µL of RIA buffer to the NSB tubes.

-

Vortex all tubes gently.

-

Incubate for 16-24 hours at 4°C.[3]

-

Add 100 µL of radiolabeled zabiciprilat to all tubes.

-

Vortex all tubes gently.

-

Incubate for another 16-24 hours at 4°C.[3]

-

-

Separation of Bound and Free Fractions:

-

Add 100 µL of the secondary antibody/NRS mixture or PEG solution to all tubes except the TC tubes.

-

Vortex all tubes.

-

Incubate for 90 minutes at room temperature or as optimized.

-

Centrifuge the tubes at 1,500-2,000 x g for 20-30 minutes at 4°C.[4]

-

Carefully decant or aspirate the supernatant from all tubes except the TC tubes.

-

-

Counting:

-

Measure the radioactivity in the pellets of all tubes (and the entire sample in the TC tubes) using a gamma counter.

-

IV. Data Analysis

-

Calculate the average CPM for each set of duplicate tubes.

-

Calculate the percentage of bound tracer for each standard and sample using the following formula: % B/B₀ = [(CPM_sample - CPM_NSB) / (CPM_B₀ - CPM_NSB)] x 100

-

Plot a standard curve of % B/B₀ versus the concentration of the zabiciprilat standards on a semi-logarithmic scale.

-

Determine the concentration of zabiciprilat in the unknown samples by interpolating their % B/B₀ values from the standard curve.

Quantitative Data Summary

The following table provides example concentration ranges and parameters that would be typical for an RIA of an ACE inhibitor like zabiciprilat. These values should be optimized during assay development.

| Parameter | Typical Value/Range |

| Standard Curve Range | 0.1 - 100 ng/mL |

| Assay Sensitivity (Lower Limit of Quantification) | 0.1 - 0.5 ng/mL[1] |

| Intra-assay Coefficient of Variation (CV) | < 10% |

| Inter-assay Coefficient of Variation (CV) | < 15% |

| Primary Antibody Dilution | 1:1,000 - 1:100,000 (to achieve 30-50% binding of tracer) |

| Tracer Concentration | ~10,000 CPM/100 µL |

| Incubation Time | 16 - 24 hours per incubation step |

| Incubation Temperature | 4°C |

| Centrifugation Speed | 1,500 - 2,000 x g |

| Centrifugation Time | 20 - 30 minutes |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the zabiciprilat radioimmunoassay.

Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS)

Zabiciprilat acts by inhibiting the Angiotensin-Converting Enzyme (ACE) within the RAAS pathway.

References

- 1. A radioimmunoassay for the angiotensin converting enzyme inhibitor ramipril and its active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Angiotensin-converting enzyme inhibitors: measurement of relative inhibitory potency and serum drug levels by radioinhibitor binding displacement assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. phoenixbiotech.net [phoenixbiotech.net]

- 4. revvity.com [revvity.com]

High-performance liquid chromatography (HPLC) method for Zabicipril analysis

Chromatographic Conditions

A C18 column is a common choice for the separation of ACE inhibitors due to its versatility and ability to retain moderately polar to nonpolar compounds. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer.[1][2] The pH of the aqueous phase is often adjusted to control the ionization of the analyte and improve peak shape and retention. A flow rate of around 1.0 mL/min is standard for analytical HPLC, and UV detection is commonly performed at a low wavelength (around 210-220 nm) where many ACE inhibitors exhibit sufficient absorbance.[1]

Table 1: Proposed HPLC Conditions for Zabicipril Analysis

| Parameter | Recommended Setting |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 215 nm |

| Run Time | 10 minutes |

Experimental Protocols

Standard Solution Preparation

-

Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

-

Dissolve the standard in the mobile phase and sonicate for 5 minutes to ensure complete dissolution.

-

Make up the volume to the mark with the mobile phase and mix thoroughly.

Sample Preparation (for a Tablet Formulation)

-

Weigh and finely powder 20 tablets to obtain a homogenous sample.

-

Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to extract the drug.

-

Make up the volume to the mark with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Analytical Procedure

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject 20 µL of the blank (mobile phase), followed by the standard solution and then the sample solution.

-

Record the chromatograms and measure the peak area for this compound.

-

The concentration of this compound in the sample can be calculated using the peak area of the standard of a known concentration.

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[1] The validation parameters and their typical acceptance criteria are summarized in the table below.

Table 2: Method Validation Parameters and Acceptance Criteria

| Parameter | Test | Acceptance Criteria |

| Specificity | Comparison of chromatograms of blank, placebo, standard, and sample. | No interference at the retention time of this compound. |

| Linearity | Analysis of at least five concentrations over the range of 5-50 µg/mL. | Correlation coefficient (r²) ≥ 0.999. |

| Accuracy | Recovery studies at three concentration levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%. |

| Precision | - System Precision: Six replicate injections of the standard solution.- Method Precision: Analysis of six individual sample preparations. | Relative Standard Deviation (RSD) ≤ 2.0%. |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | To be determined experimentally. |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. | To be determined experimentally. |

| Robustness | Deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, pH ±0.2). | RSD of results should remain ≤ 2.0%. |

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the method validation parameters.

Caption: Experimental workflow for HPLC analysis of this compound.

Caption: Logical relationship of HPLC method validation parameters.

References

Application Notes and Protocols for In Vivo Efficacy Testing of Zabicipril in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the in vivo experimental design to test the efficacy of Zabicipril, a novel angiotensin-converting enzyme (ACE) inhibitor, in relevant animal models of cardiovascular disease. The protocols detailed below are intended to serve as a guide for preclinical assessment of this compound's therapeutic potential.

Introduction to this compound and its Mechanism of Action

This compound is an angiotensin-converting enzyme (ACE) inhibitor. Its primary mechanism of action is the inhibition of ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II.[1][2] By blocking this conversion, this compound leads to reduced levels of angiotensin II, resulting in vasodilation, decreased aldosterone secretion, and a subsequent reduction in blood pressure.[2][3] this compound is a prodrug that is hydrolyzed in vivo to its active metabolite, zabiciprilat.[4] These protocols are designed to evaluate the antihypertensive and cardioprotective effects of this compound in established animal models.

Key In Vivo Animal Models

The selection of an appropriate animal model is critical for evaluating the therapeutic efficacy of this compound. Based on the known effects of ACE inhibitors, the following models are recommended:

-

Spontaneously Hypertensive Rat (SHR): A genetic model of hypertension that closely mimics human essential hypertension.[5]

-

Renovascular Hypertension (Two-Kidney, One-Clip; 2K1C) Model: This surgical model induces hypertension by constricting a renal artery, leading to activation of the renin-angiotensin system.[6]

-

Myocardial Infarction (MI) Model: This model is used to assess the effects of this compound on cardiac remodeling and heart failure post-MI.[7]

Experimental Design Considerations

-

Dose-Response Studies: Initial studies should aim to establish a dose-response relationship for this compound's effect on blood pressure and ACE activity.[8]

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: PK/PD studies are essential to correlate plasma concentrations of this compound and its active metabolite, zabiciprilat, with the observed pharmacological effects.[9]

-

Control Groups: Appropriate control groups (e.g., vehicle-treated, sham-operated) are crucial for data interpretation.

-

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

The primary signaling pathway modulated by this compound is the Renin-Angiotensin-Aldosterone System (RAAS). Understanding this pathway is fundamental to interpreting the experimental outcomes.

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Evaluation of Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHRs)

Objective: To determine the dose-dependent effect of this compound on blood pressure in a genetic model of hypertension.

Materials:

-

Male Spontaneously Hypertensive Rats (SHRs), 16-20 weeks old

-

This compound

-

Vehicle (e.g., sterile water or saline)

-

Telemetry system for continuous blood pressure monitoring or tail-cuff plethysmography system

-

Oral gavage needles

Methodology:

-

Animal Acclimatization: Acclimatize SHRs to the housing facility for at least one week.

-

Baseline Blood Pressure Measurement: Measure baseline systolic blood pressure (SBP) and diastolic blood pressure (DBP) for 3-5 consecutive days.

-

Group Allocation: Randomly assign animals to different treatment groups (e.g., Vehicle, this compound low dose, this compound medium dose, this compound high dose). A minimum of 8 animals per group is recommended.

-

Drug Administration: Administer this compound or vehicle orally once daily for a specified period (e.g., 4 weeks).

-

Blood Pressure Monitoring: Monitor SBP, DBP, and heart rate at regular intervals (e.g., weekly or daily using telemetry).

-

Terminal Procedures: At the end of the study, collect blood samples for pharmacokinetic analysis and tissue samples (heart, kidney, aorta) for biomarker analysis (e.g., ACE activity, gene expression).

Protocol 2: Assessment of Cardioprotective Effects in a Myocardial Infarction (MI) Model

Objective: To evaluate the effect of this compound on left ventricular (LV) remodeling and function following myocardial infarction.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300g)

-

This compound

-

Vehicle

-

Surgical instruments for thoracotomy

-

Echocardiography system

-

Histology reagents

Methodology:

-

Myocardial Infarction Induction:

-

Anesthetize the rats.

-

Perform a left thoracotomy to expose the heart.

-

Ligate the left anterior descending (LAD) coronary artery. Sham-operated animals will undergo the same procedure without LAD ligation.

-

-

Post-Operative Care: Provide appropriate analgesia and monitor the animals closely for recovery.

-

Treatment Initiation: Begin treatment with this compound or vehicle 24 hours post-surgery and continue for a specified duration (e.g., 4-8 weeks).

-

Echocardiographic Assessment: Perform echocardiography at baseline (before MI), and at various time points post-MI (e.g., 1, 4, and 8 weeks) to assess LV function (ejection fraction, fractional shortening) and dimensions.

-

Hemodynamic Measurements: At the end of the study, perform invasive hemodynamic measurements to assess parameters like LV end-diastolic pressure (LVEDP).

-

Histological Analysis: Euthanize the animals and collect heart tissue for histological analysis of infarct size, fibrosis, and cardiomyocyte hypertrophy.

Experimental Workflow Diagrams

Caption: Experimental workflow for evaluating this compound in Spontaneously Hypertensive Rats.

Caption: Experimental workflow for assessing the cardioprotective effects of this compound post-myocardial infarction.

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Table 1: Effect of this compound on Blood Pressure in SHRs

| Treatment Group | Dose (mg/kg/day) | Baseline SBP (mmHg) | Week 4 SBP (mmHg) | Change in SBP (mmHg) |

| Vehicle | 0 | |||

| This compound | Low | |||

| This compound | Medium | |||

| This compound | High |

Data to be presented as Mean ± SEM.

Table 2: Echocardiographic and Hemodynamic Parameters in the MI Model

| Parameter | Sham | Vehicle-Treated MI | This compound-Treated MI |

| Echocardiography | |||

| Left Ventricular Ejection Fraction (%) | |||

| Left Ventricular Fractional Shortening (%) | |||

| Left Ventricular Internal Diameter at end-diastole (mm) | |||

| Hemodynamics | |||

| LV End-Diastolic Pressure (mmHg) | |||

| Histology | |||

| Infarct Size (%) | N/A | ||

| Interstitial Fibrosis (%) |

Data to be presented as Mean ± SEM.

Table 3: Pharmacokinetic Parameters of this compound and Zabiciprilat

| Parameter | This compound | Zabiciprilat |

| Cmax (ng/mL) | ||

| Tmax (h) | ||

| AUC (0-t) (ng·h/mL) | ||

| Half-life (t1/2) (h) |

Data to be presented as Mean ± SD.

By following these detailed application notes and protocols, researchers can effectively design and execute in vivo studies to thoroughly evaluate the therapeutic potential of this compound for the treatment of hypertension and heart failure. The provided templates for data presentation and workflow diagrams will aid in the systematic collection and interpretation of experimental results.

References

- 1. laskerfoundation.org [laskerfoundation.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Angiotensin-converting Enzyme Inhibitors for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 4. Enzyme immunoassays for a new angiotensin-converting enzyme inhibitor, this compound, and its active metabolite in human plasma: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antihypertensive Effects in Vitro and in Vivo of Novel Angiotensin-Converting Enzyme Inhibitory Peptides from Bovine Bone Gelatin Hydrolysate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. gsconlinepress.com [gsconlinepress.com]

- 7. ahajournals.org [ahajournals.org]

- 8. Pharmacodynamic, pharmacokinetic and humoral effects of oral this compound, an angiotensin converting enzyme inhibitor in normotensive man - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Cell-Based and Biochemical Assays for Screening ACE Inhibitor Activity of Zabicipril

Audience: Researchers, scientists, and drug development professionals.